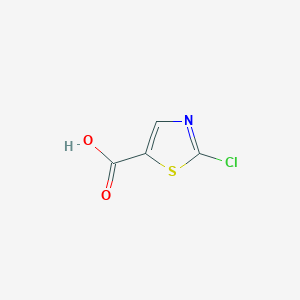

2-Chlor-1,3-Thiazol-5-carbonsäure

Übersicht

Beschreibung

2-Chloro-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with the empirical formula C₄H₂ClNO₂S. It is a white to off-white solid and has a molecular weight of 163.58 g/mol. The compound contains a thiazole ring with a chlorine substituent at position 2 and a carboxylic acid group at position 5. Thiazole derivatives are known for their diverse biological activities and are commonly used as building blocks in organic synthesis .

Molecular Structure Analysis

The compound’s molecular structure consists of a five-membered thiazole ring, with the chlorine atom attached to the second carbon and the carboxylic acid group at the fifth position. The presence of the chlorine substituent imparts reactivity and influences its biological properties .Chemical Reactions Analysis

2-Chloro-1,3-thiazole-5-carboxylic acid can participate in various chemical reactions, including nucleophilic substitution, amidation, and esterification. It can serve as a precursor for the synthesis of other thiazole derivatives or be used in the preparation of pharmaceutical intermediates .Wissenschaftliche Forschungsanwendungen

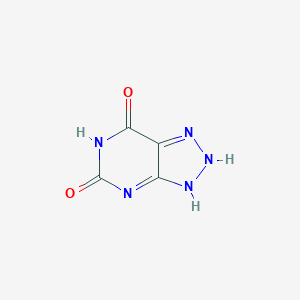

Xanthin-Oxidase-Inhibitor

Thiazol-5-carbonsäurederivate, darunter 2-Chlor-1,3-Thiazol-5-carbonsäure, erwiesen sich als potente Xanthin-Oxidase-Inhibitoren . Xanthin-Oxidase ist eine Form der Xanthin-Oxidoreduktase, ein vielseitiges Molybdoflavoprotein, das am Metabolismus von Purinen beteiligt ist. Die Inhibition der Xanthin-Oxidase kann zu einer breiten chemotherapeutischen Wirkung bei Gicht, Krebs, Entzündungen und oxidativem Schaden führen .

Arzneimittelentwicklung

Molekular-Docking ist ein unschätzbares Werkzeug im Bereich der Molekularbiologie, der rechnergestützten Strukturbiologie, der computergestützten Medikamentenentwicklung und der Pharmakogenomik . Die Struktur von this compound könnte möglicherweise bei der Entwicklung neuer Medikamente verwendet werden.

Wechselwirkung mit Topoisomerase II

Thiazolderivate wurden mit Topoisomerase II interagierend gefunden . Topoisomerase II ist ein Enzym, das bei der Auf- und Abwicklung von DNA während der Replikation hilft. Diese Interaktion führt zu DNA-Doppelstrangbrüchen, einem G2-Stopp und letztendlich zum Zelltod .

Synthese von bioaktiven Molekülen

This compound könnte möglicherweise bei der Synthese von bioaktiven Molekülen verwendet werden . Bioaktive Moleküle wirken sich auf lebende Gewebe aus, und ihre Synthese ist ein bedeutender Forschungsbereich in der pharmazeutischen Chemie.

Wirkmechanismus

Target of Action

Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .

Mode of Action

Some thiazole compounds, like voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The interaction of thiazole compounds with dna and topoisomerase ii suggests that they may affect dna replication and cell cycle progression .

Result of Action

Thiazole compounds that interact with dna and topoisomerase ii can cause dna damage and cell death .

Biochemische Analyse

Biochemical Properties

2-chloro-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism . The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for therapeutic applications.

Cellular Effects

The effects of 2-chloro-1,3-thiazole-5-carboxylic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating signaling pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

At the molecular level, 2-chloro-1,3-thiazole-5-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with xanthine oxidase results in the inhibition of this enzyme, thereby affecting purine metabolism . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-1,3-thiazole-5-carboxylic acid can change over time. The compound is relatively stable at room temperature but should be kept in a dark place to prevent degradation . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity observed over extended periods.

Dosage Effects in Animal Models

The effects of 2-chloro-1,3-thiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

2-chloro-1,3-thiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines . Additionally, it can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-chloro-1,3-thiazole-5-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 2-chloro-1,3-thiazole-5-carboxylic acid is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules, thereby exerting its intended effects.

Eigenschaften

IUPAC Name |

2-chloro-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJOKQPEJIWTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363225 | |

| Record name | 2-chloro-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101012-12-8 | |

| Record name | 2-Chloro-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101012-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-chloro-1,3-thiazole-5-carboxylic acid relevant in neonicotinoid research?

A1: 2-chloro-1,3-thiazole-5-carboxylic acid is a breakdown product of certain neonicotinoids, specifically thiacloprid and imidacloprid, in humans. [, ]. By analyzing the presence and concentration of this metabolite in urine, researchers can estimate the extent of exposure to these insecticides. This is particularly important for risk assessment, as it allows scientists to compare actual human exposure levels to established safe intake levels.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.